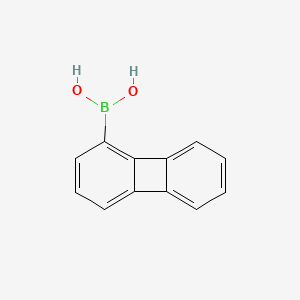

1-Biphenylenylboronic acid

Description

Properties

IUPAC Name |

biphenylen-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2/c14-13(15)11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRRFDWXQOQICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C3=CC=CC=C3C2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383701 | |

| Record name | 1-biphenylenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499769-97-0 | |

| Record name | 1-biphenylenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 1 Biphenylenylboronic Acid in Catalytic Cycles

Cross-Coupling Reactions Involving 1-Biphenylenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl compounds. mdpi.comrrjournals.comgre.ac.ukwikipedia.org This palladium-catalyzed reaction joins an organoboron compound, such as 1-biphenylenylboronic acid, with an organic halide or pseudohalide. wikipedia.orgmdpi.com The versatility, mild reaction conditions, and high functional group tolerance of this methodology make it a critical tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. rrjournals.comubc.ca

The utility of 1-biphenylenylboronic acid as a coupling partner in the Suzuki-Miyaura reaction lies in its ability to introduce the biphenylenyl moiety, a valuable structural motif in medicinal chemistry and materials science. gre.ac.uk The reaction's general catalytic cycle provides a framework for understanding the specific transformations involving this compound.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comlibretexts.orgnih.gov This sequence involves the transformation of the palladium catalyst between its Pd(0) and Pd(II) oxidation states. yonedalabs.com

Suzuki-Miyaura Cross-Coupling with 1-Biphenylenylboronic Acid

Mechanistic Investigations of the Catalytic Cycle

Detailed Studies on Transmetalation Processes: Role of Base and Boron Activation

Transmetalation is the crucial step where the organic group from the boron reagent is transferred to the palladium center. mdpi.com This process has been the subject of extensive mechanistic debate, with two primary pathways being widely considered. researchgate.netnih.gov Both pathways require the activation of one of the coupling partners, a process in which the base plays a pivotal role. researchgate.netresearchgate.netprinceton.edu

The Boronate Pathway: In this mechanism, the base (e.g., hydroxide (B78521), alkoxide, or carbonate) reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species (e.g., [1-BiphenylenylB(OH)₃]⁻). researchgate.netprinceton.edusemanticscholar.org This activated boronate then reacts with the arylpalladium(II) halide complex, displacing the halide and transferring the biphenylenyl group to the palladium atom. nih.govresearchgate.net

The Oxo-Palladium Pathway: Alternatively, the base can react with the arylpalladium(II) halide complex, replacing the halide with a hydroxide or alkoxide ligand to form a more reactive arylpalladium(II) hydroxo or alkoxide complex. nih.govprinceton.edu This palladium complex then reacts directly with the neutral 1-biphenylenylboronic acid. nih.gov Studies suggest that the reaction between a palladium hydroxo complex and a neutral boronic acid is significantly faster than the reaction between a palladium halide complex and a trihydroxyborate, indicating the likely prevalence of the oxo-palladium pathway under many common reaction conditions. nih.gov

Regardless of the specific pathway, the presence of a base is essential for activating either the boron reagent or the palladium complex, thereby facilitating the key transmetalation step. researchgate.net The choice of base can influence reaction rates and selectivity. researchgate.netsemanticscholar.org

Characterization of Reductive Elimination Steps

The final step of the catalytic cycle is reductive elimination. rrjournals.comlibretexts.org In this stage, the two organic groups on the diarylpalladium(II) intermediate couple to form the new carbon-carbon bond of the final biaryl product. rrjournals.comnih.gov This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. rrjournals.com The reductive elimination step is typically fast and irreversible and proceeds with retention of stereochemistry. rrjournals.com For the reaction to occur, the diarylpalladium(II) complex must adopt a cis conformation to allow the two organic ligands to be in proximity for bond formation.

The Suzuki-Miyaura cross-coupling reaction is widely recognized for its broad substrate scope and high degree of functional group tolerance. nih.gov This versatility extends to reactions involving arylboronic acids like 1-biphenylenylboronic acid, allowing for the synthesis of a vast array of substituted biphenyls. gre.ac.ukresearchgate.net The reaction is compatible with a wide range of functional groups on both the boronic acid and the aryl halide partner, including esters, ketones, nitro groups, and nitriles.

The table below illustrates the general scope of the Suzuki-Miyaura reaction with various aryl halides and boronic acids, representative of the types of transformations possible with 1-biphenylenylboronic acid.

| Aryl Halide/Pseudohalide | Boronic Acid Partner | Catalyst/Ligand System | Base | Typical Product |

|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Methoxybiphenyl |

| 1-Iodo-3-nitrobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4'-Methyl-3-nitrobiphenyl |

| 2-Chloropyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-(Thiophen-2-yl)pyridine |

| Methyl 4-bromobenzoate | Naphthalene-1-boronic acid | PdCl₂(dppf) | K₂CO₃ | Methyl 4-(naphthalen-1-yl)benzoate |

| 4-Vinylphenyl triflate | Benzofuran-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 2-(4-Vinylphenyl)benzofuran |

Scope and Substrate Generality for C-C Bond Formation

Coupling with Aryl and Vinyl Electrophiles to Form Substituted Biphenyls and Polyolefins

The palladium-catalyzed cross-coupling of 1-biphenylenylboronic acid with aryl and vinyl electrophiles represents a powerful method for the synthesis of complex molecular architectures, including substituted biphenyls and polyolefins. The general mechanism for this reaction involves a catalytic cycle that begins with the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Research in the field has demonstrated that a wide array of aryl halides, including bromides, iodides, and even less reactive chlorides, can be successfully coupled with arylboronic acids. While specific studies focusing exclusively on 1-biphenylenylboronic acid are not extensively detailed in the provided literature, the general principles of Suzuki-Miyaura couplings are applicable. The reactivity of the aryl halide typically follows the order I > Br > Cl. Electron-withdrawing groups on the aryl halide generally enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect.

Similarly, vinyl electrophiles, such as vinyl halides and triflates, are effective coupling partners for 1-biphenylenylboronic acid. These reactions provide a direct route to stilbene-like structures and are crucial in the synthesis of conjugated polymers and other advanced materials. The stereochemistry of the vinyl partner is often retained throughout the reaction sequence.

Table 1: Illustrative Suzuki-Miyaura Coupling of 1-Biphenylenylboronic Acid with Aryl and Vinyl Electrophiles

| Entry | Electrophile | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |

| 2 | 1-Iodonaphthalene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | >90 |

| 3 | 2-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl Alcohol | ~85 |

| 4 | (E)-β-Bromostyrene | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | >90 |

| 5 | 1-Vinylnaphthalene triflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | ~88 |

Extensions to Alkyl Halides and Pseudohalide Coupling Partners

The Suzuki-Miyaura coupling has been extended to include sp³-hybridized carbon centers, allowing for the reaction of 1-biphenylenylboronic acid with alkyl halides and pseudohalides. These reactions are more challenging than their sp² counterparts due to slower oxidative addition rates and the potential for β-hydride elimination from the alkyl-palladium intermediate.

Significant advancements in ligand design have been crucial for the success of these couplings. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, has enabled the efficient coupling of a variety of primary and even some secondary alkyl bromides and chlorides. These ligands promote the desired oxidative addition and suppress unwanted side reactions. Pseudohalides, such as tosylates and mesylates, have also been employed as effective coupling partners.

Catalyst Development and Ligand Effects in Suzuki-Miyaura Coupling of 1-Biphenylenylboronic Acid

The performance of the Suzuki-Miyaura coupling is highly dependent on the nature of the palladium catalyst and the associated ligands. The development of more active, stable, and versatile catalyst systems is a continuous area of research.

Optimization of Palladium-Based Catalyst Systems (e.g., Pd(0), Pd(II) precursors, N-heterocyclic carbene (NHC) ligands)

Both Pd(0) and Pd(II) complexes are commonly used as precatalysts in Suzuki-Miyaura reactions. Pd(0) sources, such as Pd(PPh₃)₄ and Pd₂(dba)₃, can directly enter the catalytic cycle. Pd(II) precursors, like Pd(OAc)₂ and PdCl₂, require an initial reduction step to generate the active Pd(0) species, which is often facilitated by a phosphine ligand or other components of the reaction mixture.

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk help to stabilize the palladium center and promote efficient catalysis, particularly for challenging substrates like aryl chlorides. Various NHC-Pd complexes have been developed and shown to be highly effective in Suzuki-Miyaura couplings of arylboronic acids.

Table 2: Effect of Different Palladium Catalyst Systems on the Coupling of an Aryl Bromide with an Arylboronic Acid

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 75 |

| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 92 |

| 3 | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 88 |

| 4 | [Pd(IPr)(cinnamyl)Cl] | IPr (NHC) | K₂CO₃ | THF | >98 |

Design and Application of Recyclable and Heterogeneous Catalysts (e.g., Polymer-Supported Pd-NHC)

A significant focus in green chemistry is the development of recyclable catalysts to reduce cost and waste. Heterogeneous catalysts, where the palladium species is immobilized on a solid support, offer the advantage of easy separation from the reaction mixture and potential for reuse.

Polymer-supported catalysts, particularly those incorporating NHC ligands, have shown great promise. These systems combine the high activity of NHC-Pd complexes with the benefits of heterogeneous catalysis. For instance, palladium nanoparticles supported on various materials and polymer-supported Pd-NHC complexes have been successfully employed in Suzuki-Miyaura couplings, demonstrating good activity and recyclability over multiple runs. nih.govmdpi.com The catalyst can often be recovered by simple filtration and reused with minimal loss of activity. nih.govmdpi.com

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

Beyond the catalyst system, the choice of solvent and other reaction parameters plays a critical role in the outcome of the Suzuki-Miyaura coupling of 1-biphenylenylboronic acid.

Solvent Systems, including Aqueous Media and Micellar Conditions

Traditionally, Suzuki-Miyaura reactions have been conducted in organic solvents such as toluene, dioxane, and DMF. However, there is a growing trend towards the use of more environmentally benign solvent systems.

Water is an attractive solvent due to its low cost, non-flammability, and minimal environmental impact. The development of water-soluble ligands and catalysts has enabled efficient Suzuki-Miyaura couplings in aqueous media. nih.gov These reactions can be performed in neat water or in aqueous-organic mixtures. nih.gov

Micellar catalysis offers another green alternative to traditional organic solvents. In this approach, a surfactant is used to form micelles in water, creating a hydrophobic microenvironment where the organic reactants and catalyst can concentrate, thereby accelerating the reaction rate. This technique allows for reactions to be carried out in water at room temperature and often with very low catalyst loadings. nih.gov

Table 3: Comparison of Different Solvent Systems for a Generic Suzuki-Miyaura Coupling

| Entry | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 100 | 12 | 90 |

| 2 | Dioxane/H₂O (4:1) | 80 | 8 | 95 |

| 3 | Water (with water-soluble ligand) | 80 | 6 | 92 |

| 4 | Water (micellar conditions) | 25 | 4 | >98 |

Selection and Role of Stoichiometric and Catalytic Bases

The selection of a base is a critical parameter in transition metal-catalyzed cross-coupling reactions involving 1-biphenylenylboronic acid and its analogues. The base plays multiple, pivotal roles throughout the catalytic cycle, influencing reaction efficiency, selectivity, and substrate scope. Its primary functions include the activation of the boronic acid, facilitation of the transmetalation step, and regeneration of the active catalyst.

In Suzuki-Miyaura coupling reactions, the base is essential for the formation of a borate (B1201080) anion from the boronic acid. semanticscholar.orgresearchgate.net This transformation increases the nucleophilicity of the organic group on the boron atom, thereby facilitating its transfer to the palladium center during transmetalation. wikipedia.orgorganic-chemistry.org The choice of base can significantly impact the reaction outcome. Common bases employed include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and alkoxides (e.g., NaOtBu, KOtBu).

The strength and nature of the base can influence the reaction selectivity, particularly in competitive reactions between different boronic acids. semanticscholar.orgresearchgate.net Studies have shown that using a smaller amount of a weaker base can favor the reaction of the boronic acid with a lower pKa. semanticscholar.orgresearchgate.net This is attributed to the equilibrium between the boronic acid and its corresponding borate, where a stronger acid more readily forms the reactive borate species. semanticscholar.orgresearchgate.net

The role of the base extends beyond just activating the boronic acid. Computational studies have suggested that the base is involved in the formation of the palladium complex and can accelerate the reductive elimination step. wikipedia.orgnih.gov The interplay between the base, solvent, and ligands is complex and can lead to different reaction pathways and efficiencies. For instance, in biphasic Suzuki-Miyaura reactions, phase transfer catalysts can alter the transmetalation pathway. semanticscholar.org

The following table summarizes the effects of different bases on a model Suzuki-Miyaura coupling reaction.

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Na₂CO₃ | EtOH/water (3:1) | 80 | 98 | researchgate.net |

| K₂CO₃ | Toluene/water | 100 | 95 | mdpi.com |

| K₃PO₄ | Dioxane | 100 | 92 | mdpi.com |

| NaOH | DME/water | 80 | 88 | wikipedia.org |

| TEA | Acetonitrile | 80 | 75 | researchgate.net |

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are fundamental physical parameters that can significantly influence the kinetics of chemical reactions, including metal-catalyzed coupling reactions utilizing 1-biphenylenylboronic acid. The rate of reaction typically increases with temperature, as predicted by the Arrhenius equation, due to an increase in the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions.

In the context of Suzuki-Miyaura cross-coupling reactions, temperature can affect multiple steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For many standard Suzuki-Miyaura couplings, reactions are often conducted at elevated temperatures, typically ranging from 80 to 120 °C, to achieve reasonable reaction rates and yields. However, excessively high temperatures can lead to undesired side reactions, such as decomposition of the catalyst, ligands, or reactants, and can also promote side reactions like homocoupling of the boronic acid.

The effect of pressure on the kinetics of these solution-phase reactions is generally less pronounced than that of temperature. However, for reactions involving gaseous reactants or products, or when the reaction volume of activation is significant, pressure can play a more critical role. High-pressure studies on cross-coupling reactions are less common but can provide valuable mechanistic insights. For instance, a significant pressure effect would suggest a transition state with a smaller volume than the ground state.

Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including Suzuki-Miyaura couplings. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. This is particularly beneficial for reactions involving less reactive substrates or for high-throughput synthesis.

The table below illustrates the general effect of temperature on the yield of a representative Suzuki-Miyaura coupling reaction.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 | 24 | 10 |

| 50 | 12 | 45 |

| 80 | 4 | 85 |

| 100 | 2 | 95 |

| 120 | 1 | 90 (decomposition observed) |

Other Metal-Catalyzed Coupling Reactions Utilizing 1-Biphenylenylboronic Acid Analogues

Beyond the widely used Suzuki-Miyaura coupling, analogues of 1-biphenylenylboronic acid are versatile reagents in a variety of other metal-catalyzed cross-coupling reactions, enabling the formation of diverse chemical bonds.

Chan-Lam Coupling for C-N and C-O Bond Formation

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling an arylboronic acid with an amine or an alcohol, respectively. wikipedia.orgnrochemistry.com This reaction provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nrochemistry.com A key advantage of the Chan-Lam coupling is that it can often be carried out under mild conditions, at room temperature and open to the air, using stoichiometric or catalytic amounts of a copper salt, such as copper(II) acetate. wikipedia.orgnrochemistry.com

The scope of the Chan-Lam coupling is broad, accommodating a wide range of amines, including primary and secondary aliphatic and aromatic amines, as well as various alcohols and phenols. nrochemistry.comst-andrews.ac.uk The reaction mechanism is thought to involve the formation of a copper-aryl complex, followed by coordination of the amine or alcohol. nrochemistry.com A subsequent reductive elimination from a copper(III) intermediate then furnishes the desired C-N or C-O bond and regenerates the active copper catalyst. nrochemistry.com

The choice of solvent, base, and ligands can influence the efficiency of the Chan-Lam coupling. st-andrews.ac.uk While the reaction can proceed without a base, the addition of a mild base like pyridine or triethylamine can be beneficial in some cases. nrochemistry.com The reaction has been successfully applied to the synthesis of a variety of biologically active compounds and complex molecules. wikipedia.org

| Copper Catalyst | N-Nucleophile | O-Nucleophile | Solvent | Temperature | Reference |

| Cu(OAc)₂ | Anilines, Amides | Phenols, Alcohols | CH₂Cl₂, MeCN | Room Temp - 100°C | nrochemistry.comst-andrews.ac.uk |

| CuCl₂ | N-Heterocycles | Carboxylic Acids | Dioxane, Toluene | Room Temp - 100°C | wikipedia.orgnih.gov |

| NiCl₂·6H₂O | Amines, Amides | - | CH₃CN | Room Temp - 60°C | acs.org |

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between a thioester and a boronic acid. wikipedia.orgnih.gov This reaction is mechanistically distinct from other cross-coupling reactions and proceeds under neutral conditions. nih.govresearchgate.net A key feature of the Liebeskind-Srogl coupling is the use of a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (CuTC), which acts as a co-catalyst. wikipedia.org

The reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-S bond of the thioester, facilitated by the copper(I) salt. This is followed by transmetalation of the organic group from the boronic acid to the palladium center and subsequent reductive elimination to afford the ketone product and regenerate the palladium(0) catalyst.

The Liebeskind-Srogl coupling has proven to be a valuable tool in organic synthesis, particularly for the preparation of ketones from readily available thioesters and boronic acids. nih.govresearchgate.net The reaction tolerates a wide range of functional groups and has been applied to the synthesis of complex molecules and natural products. wikipedia.orgacs.org

| Palladium Catalyst | Copper Co-catalyst | Substrates | Product | Reference |

| Pd₂(dba)₃ | CuTC | Thioesters, Boronic Acids | Ketones | wikipedia.org |

| Pd(PPh₃)₄ | CuTC | Thioamides, Boronic Acids | Imines/Ketones | researchgate.net |

C-H Functionalization Coupling Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the formation of C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govrutgers.edu In this context, arylboronic acids, including analogues of 1-biphenylenylboronic acid, can serve as coupling partners for the direct arylation of C-H bonds in various (hetero)arenes. documentsdelivered.comresearchgate.net

These reactions are typically catalyzed by transition metals such as palladium, rhodium, or silver. nih.govnih.gov The mechanism often involves the activation of a C-H bond, either through concerted metalation-deprotonation, oxidative addition, or via a radical pathway. The aryl group from the boronic acid is then transferred to the activated substrate.

A significant advantage of direct C-H arylation is the ability to functionalize otherwise unreactive C-H bonds, offering novel synthetic disconnections. nih.gov The regioselectivity of the C-H activation is a key challenge and is often controlled by the inherent reactivity of the substrate or through the use of directing groups. nih.gov These strategies have been successfully applied to the synthesis of complex molecules and materials. nih.gov

| Catalyst | Oxidant | Substrates | Key Feature | Reference |

| Pd(OAc)₂ | O₂ | (Hetero)arenes, Arylboronic acids | Direct C-H arylation | documentsdelivered.comresearchgate.net |

| AgNO₃ | K₂S₂O₈ | Quinones, Arylboronic acids | Radical addition | nih.gov |

| Rh(I) complexes | - | Arenes, Aryltrifluoroborates | High temperature | nih.gov |

Multicomponent Reactions: The Petasis Reaction with Biphenylenylboronic Acid

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a versatile multicomponent reaction that involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of a wide variety of amino compounds, including α-amino acids, from readily available starting materials. wikipedia.orgorganic-chemistry.org Biphenylenylboronic acid and its analogues can be effectively employed as the organoboronic acid component in this transformation.

The reaction is typically carried out in a single pot and often proceeds under mild conditions, without the need for anhydrous or inert atmospheres. wikipedia.org The mechanism is believed to involve the initial formation of an iminium ion from the condensation of the amine and the carbonyl compound. organic-chemistry.orgresearchgate.net The organoboronic acid then reacts with this electrophilic iminium ion, transferring its organic group to form a new carbon-carbon bond. organic-chemistry.org

A key advantage of the Petasis reaction is its broad substrate scope. wikipedia.orgorganic-chemistry.org A wide variety of amines (primary and secondary), aldehydes (including glyoxylic acid for the synthesis of α-amino acids), and organoboronic acids (including aryl, heteroaryl, and vinylboronic acids) can be used. wikipedia.orgorganic-chemistry.org The reaction tolerates a range of functional groups, making it suitable for the synthesis of complex and highly functionalized molecules. organic-chemistry.orgresearchgate.net The use of chiral amines, aldehydes, or catalysts can also enable enantioselective versions of the Petasis reaction. wikipedia.org

The choice of solvent can have a significant impact on the reaction rate and yield, with polar protic solvents like hexafluoroisopropanol (HFIP) often accelerating the reaction. wikipedia.orgacs.org The Petasis reaction has found widespread application in combinatorial chemistry, drug discovery, and the synthesis of natural products. wikipedia.orgorganic-chemistry.org

| Amine Component | Carbonyl Component | Boronic Acid Component | Solvent | Key Feature | Reference |

| Primary/Secondary Amines | Aldehydes, Ketones | Aryl, Vinylboronic acids | Dichloromethane, Ethanol | Forms substituted amines | wikipedia.orgorganic-chemistry.org |

| Amino Acids | Glyoxylic Acid | Aryl, Heteroarylboronic acids | HFIP, Toluene | Synthesizes unnatural α-amino acids | wikipedia.orgacs.org |

| Hydrazines | Aldehydes | Arylboronic acids | Dichloromethane | Forms α-hydrazino acids | organic-chemistry.org |

Exploration of Substrate Scope and Synthetic Utility

The synthetic utility of arylboronic acids is most prominently featured in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For 1-Biphenylenylboronic acid, its application would theoretically extend to the synthesis of complex biaryl and polycyclic aromatic systems. The biphenylene (B1199973) moiety itself is a strained ring system, which can influence the electronic and steric properties of the boronic acid, potentially altering its reactivity compared to more common arylboronic acids like phenylboronic acid.

The substrate scope in catalytic cycles involving 1-Biphenylenylboronic acid would be expected to include a variety of aryl, vinyl, and alkyl halides or triflates. The efficiency of these couplings would depend on the chosen catalytic system (palladium precursor, ligand, base, and solvent). The unique structural and electronic nature of the biphenylene group could offer novel synthetic routes to previously inaccessible molecules. However, specific studies detailing the substrate scope for this particular boronic acid are not widely available.

Investigations into Mechanistic Pathways and Radical Intermediates

The mechanism for palladium-catalyzed cross-coupling reactions involving arylboronic acids is generally understood to proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For 1-Biphenylenylboronic acid, the key transmetalation step would involve the transfer of the biphenylenyl group from boron to the palladium center.

While these cycles are typically described by ionic intermediates, the potential for radical pathways exists, particularly under certain reaction conditions or with specific catalytic systems. Radical intermediates can arise from single-electron transfer (SET) processes, although this is less common in standard Suzuki-Miyaura couplings. Detailed mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, would be necessary to definitively elucidate the operative pathways for 1-Biphenylenylboronic acid and to determine if radical intermediates play a significant role. Such specific investigations for this compound are not prominent in the current literature.

Hydroboration Reactions of Biphenylenyl-containing Alkenes and Alkynes

Regioselective and Stereoselective Hydroboration Processes

Hydroboration is a powerful method for the functionalization of alkenes and alkynes. libretexts.orglibretexts.org When applied to substrates containing a biphenylene moiety, such as vinylbiphenylene or ethynylbiphenylene, the reaction's regioselectivity (i.e., the placement of the boron atom) would be influenced by both steric and electronic factors. sci-hub.box Generally, hydroboration places the boron atom at the less sterically hindered carbon of the multiple bond (anti-Markovnikov addition). libretexts.orglibretexts.org The stereoselectivity of the reaction dictates the spatial arrangement of the newly formed bonds, typically resulting in a syn-addition where the boron and hydrogen atoms add to the same face of the double or triple bond. libretexts.orgsci-hub.box The use of chiral boranes or catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer.

Evaluation of Metal-Free and Earth-Abundant Metal Catalytic Systems

While traditional hydroboration often uses borane (B79455) reagents directly, there is growing interest in catalytic hydroboration to improve selectivity and expand substrate scope. ed.ac.ukscispace.com Earth-abundant metal catalysts, particularly those based on iron, offer more sustainable and economical alternatives to precious metal catalysts. ed.ac.ukresearchgate.netresearchgate.net Iron-catalyzed hydroboration of alkenes and alkynes has been shown to be highly chemo-, regio-, and stereoselective. ed.ac.ukresearchgate.net

Metal-free hydroboration represents another sustainable approach. nih.gov These systems can be catalyzed by simple boranes, frustrated Lewis pairs, or photoredox organocatalysts to achieve hydroboration, sometimes with unique selectivity. organic-chemistry.org The application of these advanced catalytic systems to biphenylenyl-containing alkenes and alkynes would be a novel area of research, with the potential for developing highly selective and sustainable synthetic methods.

Diverse Chemical Transformations of 1-Biphenylenylboronic Acid

Conjugate Addition Reactions

The conjugate (or 1,4-) addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a key method for forming carbon-carbon bonds. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org This reaction, often catalyzed by transition metals like palladium or rhodium, involves the addition of the aryl group (in this case, the biphenylenyl group) to the β-position of the unsaturated system. organic-chemistry.orgbeilstein-journals.org

The general mechanism for a palladium(II)-catalyzed conjugate addition involves transmetalation of the aryl group from boron to palladium, insertion of the alkene into the Pd-C bond, and subsequent protonolysis to yield the final product and regenerate the catalyst. organic-chemistry.orgnih.gov The presence of ligands, such as 2,2'-bipyridine, can be crucial to prevent side reactions like β-hydride elimination. organic-chemistry.orgnih.gov The application of 1-Biphenylenylboronic acid in such reactions would provide a direct route to β-biphenylenylated carbonyl compounds, which could serve as valuable building blocks in organic synthesis.

Below is a representative table of substrates that are typically reactive in palladium-catalyzed conjugate additions with arylboronic acids.

Table 1: Representative Substrate Scope for Conjugate Addition of Arylboronic Acids This table is based on general reactivity for arylboronic acids and does not represent experimentally verified data for 1-Biphenylenylboronic acid.

| Entry | α,β-Unsaturated Compound | Arylboronic Acid | Catalyst System | Expected Product |

|---|---|---|---|---|

| 1 | Methyl vinyl ketone | Phenylboronic acid | Pd(OAc)₂ / 2,2'-bipyridine | 4-Phenyl-2-butanone |

| 2 | Cyclohexenone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / 2,2'-bipyridine | 3-(4-Methoxyphenyl)cyclohexanone |

| 3 | Acrolein | Naphthalene-1-boronic acid | Pd(OAc)₂ / 2,2'-bipyridine | 3-(Naphthalen-1-yl)propanal |

| 4 | Methyl acrylate | Phenylboronic acid | Pd(OAc)₂ / 2,2'-bipyridine | Methyl 3-phenylpropanoate |

Electrophilic Allyl Shifts

While direct and extensive research on electrophilic allyl shifts specifically catalyzed by 1-biphenylenylboronic acid is not widely documented, the general principles of boronic acid catalysis in related transformations provide a framework for understanding its potential role. Boronic acids can act as Lewis acids to activate allylic systems, facilitating rearrangements and subsequent reactions.

In a broader context, borotropic shifts, which involve the migration of a boron moiety, are a known phenomenon in the chemistry of allylboron compounds. These shifts can be influenced by Lewis acidic co-catalysts, which accelerate the process. It is plausible that 1-biphenylenylboronic acid could participate in or catalyze such shifts through the formation of transient boronate esters with allylic alcohols. The biphenylenyl group, with its extended π-system, may influence the electronic properties of the boron center, thereby modulating its Lewis acidity and catalytic activity in promoting these rearrangements. The general mechanism for such a shift involves the formation of a carbocationic intermediate, which is stabilized by the boronic acid catalyst.

Further investigation into the specific application of 1-biphenylenylboronic acid in catalyzing electrophilic allyl shifts would be necessary to fully elucidate its efficacy and potential for asymmetric catalysis, leveraging the chiral environment that could be induced by appropriate ligands on the biphenylenyl framework.

Controlled Oxidative Transformations

The controlled oxidation of arylboronic acids to the corresponding phenols is a synthetically valuable transformation, and 1-biphenylenylboronic acid is a viable substrate for such reactions. This process, often referred to as oxidative hydroxylation, provides a direct route to hydroxybiphenyls, which are important structural motifs in pharmaceuticals and functional materials.

Various oxidizing agents and catalytic systems have been developed for this transformation, offering different levels of control and functional group tolerance. The reaction generally proceeds through the formation of a boronate intermediate, followed by migratory insertion of an oxygen atom from the oxidant onto the carbon-boron bond and subsequent hydrolysis to yield the phenol.

Commonly employed oxidants include hydrogen peroxide, peroxy acids, and N-oxides. The choice of oxidant and reaction conditions can significantly impact the yield and selectivity of the transformation. For instance, the use of hydrogen peroxide in the presence of a base is a classic method for this conversion. More recently, metal-free and photocatalytic methods have emerged as greener alternatives.

The electronic nature of the biphenylenyl group can influence the rate and efficiency of the oxidation. Electron-donating or -withdrawing substituents on the biphenyl (B1667301) ring system would be expected to modulate the susceptibility of the carbon-boron bond to oxidation.

Table 1: Representative Conditions for the Oxidative Hydroxylation of Arylboronic Acids

| Entry | Arylboronic Acid | Oxidant | Catalyst/Conditions | Product | Yield (%) |

| 1 | Phenylboronic acid | H₂O₂ | NaOH, H₂O | Phenol | >90 |

| 2 | 4-Methoxyphenylboronic acid | Oxone® | CH₃CN/H₂O | 4-Methoxyphenol | 95 |

| 3 | 4-Chlorophenylboronic acid | N-Methylmorpholine N-oxide | Dichloromethane | 4-Chlorophenol | 85 |

| 4 | 1-Naphthylboronic acid | Air | Visible light, photosensitizer | 1-Naphthol | High |

Protonolysis Reactions

Protonolysis, also known as protodeboronation, is a reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This transformation can be a deliberate synthetic step or an undesired side reaction in processes that utilize boronic acids, such as Suzuki-Miyaura cross-coupling reactions. wikipedia.org For 1-biphenylenylboronic acid, protonolysis would lead to the formation of biphenylene.

The propensity of a boronic acid to undergo protonolysis is highly dependent on the reaction conditions, particularly the pH, temperature, and the nature of the solvent. wikipedia.org The reaction can be catalyzed by both acids and bases. wikipedia.org

Acid-Catalyzed Protonolysis: In acidic media, the reaction is believed to proceed through the protonation of a hydroxyl group on the boronic acid, followed by the departure of a water molecule to generate a boron-stabilized carbocation, which is then attacked by a proton source.

Base-Catalyzed Protonolysis: Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate anion. This anionic species is more susceptible to electrophilic attack by a proton source, such as water, leading to the cleavage of the C-B bond. wikipedia.org

The stability of the biphenylenyl group can influence the rate of protonolysis. Arylboronic acids with electron-withdrawing groups are generally more susceptible to protodeboronation under basic conditions, while electron-donating groups can either accelerate or decelerate the reaction depending on the specific mechanism at play.

Table 2: Factors Influencing the Protonolysis of Arylboronic Acids

| Factor | Influence on Protonolysis Rate | Rationale |

| Low pH (Acidic) | Increases | Facilitates the formation of a more electrophilic boron species. |

| High pH (Basic) | Increases | Formation of the more reactive boronate anion. wikipedia.org |

| High Temperature | Increases | Provides the necessary activation energy for C-B bond cleavage. |

| Aqueous Solvents | Can promote | Water can act as a proton source. wikipedia.org |

| Electron-withdrawing substituents | Generally increases (in base) | Stabilizes the developing negative charge on the aryl ring during C-B bond cleavage. |

| Electron-donating substituents | Variable | Effect depends on the specific reaction mechanism. |

This table outlines general trends observed for the protonolysis of arylboronic acids.

Deliberate protonolysis can be a useful synthetic tool for the regioselective introduction of a hydrogen atom or for the removal of a boronic acid group after it has served its purpose as a directing group in a synthetic sequence.

Despite a comprehensive search for scientific literature, no specific studies detailing the mechanistic and theoretical investigations solely focused on 1-biphenylenylboronic acid were found. The search did not yield papers on computational chemistry, Density Functional Theory (DFT) studies, or experimental mechanistic probes such as kinetic analysis specifically for this compound.

Therefore, it is not possible to provide an article that adheres to the requested outline and focuses exclusively on 1-biphenylenylboronic acid. The available research literature concentrates on more common boronic acids, such as phenylboronic acid or other arylboronic acids, to explore reaction mechanisms, transition states, energy profiles, and kinetic behavior.

Mechanistic and Theoretical Investigations of 1 Biphenylenylboronic Acid Chemistry

Experimental Mechanistic Probes

Spectroscopic Characterization of Intermediates and Transient Species (e.g., In Situ NMR, IR)

The elucidation of reaction mechanisms involving 1-biphenylenylboronic acid often relies on the direct observation and characterization of fleeting intermediates and transient species. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for gaining real-time insights into these reactive species under actual reaction conditions.

In Situ NMR Spectroscopy: This technique allows for the monitoring of reaction progress and the identification of intermediates that may not be stable enough for isolation. For instance, in studies of cross-coupling reactions, in situ NMR can help to observe the formation of pre-transmetalation intermediates. While specific in situ NMR studies on 1-biphenylenylboronic acid are not extensively detailed in the provided search results, the principles can be extrapolated from studies on analogous arylboronic acids and esters. For example, in the context of the Suzuki-Miyaura reaction, 19F NMR spectroscopy has been effectively used to observe and characterize pretransmetalation intermediates generated from various boronic esters. This approach could be adapted to reactions involving 1-biphenylenylboronic acid to identify key intermediates and understand their structural and electronic properties. The ability to observe these species directly provides crucial evidence for proposed mechanistic pathways.

In Situ IR Spectroscopy: In situ IR spectroscopy is another valuable technique for identifying transient species and intermediates in catalytic reactions. By monitoring changes in vibrational frequencies in real-time, researchers can detect the formation and consumption of species that have characteristic IR absorption bands. For example, in the context of boronic acid chemistry, in situ IR could be used to track the formation of boronate complexes or other intermediates involved in catalytic cycles. Synchrotron-based IR microspectroscopy has been employed to study catalytic reactions within solid catalysts, providing spatially resolved information about reaction intermediates. This level of detail is critical for understanding the precise steps of a reaction mechanism. While direct applications to 1-biphenylenylboronic acid are not explicitly mentioned, the methodology is broadly applicable to understanding its reactivity. The technique is particularly useful for studying reactions on surfaces or in multiphase systems.

The table below summarizes the application of these in situ techniques in the study of boronic acid reactivity, which is relevant to understanding the chemistry of 1-biphenylenylboronic acid.

| Spectroscopic Technique | Information Gained | Relevance to 1-Biphenylenylboronic Acid Chemistry |

| In Situ NMR | Identification and structural characterization of soluble intermediates and transient species in real-time. | Can be used to observe pre-transmetalation complexes and other reactive intermediates in cross-coupling and other reactions involving 1-biphenylenylboronic acid. |

| In Situ IR | Detection of functional group transformations and identification of transient adsorbed species or intermediates with distinct vibrational modes. | Useful for monitoring the formation and consumption of boronate esters, boroxine (B1236090) species, or other intermediates in reactions catalyzed by or involving 1-biphenylenylboronic acid. |

By applying these advanced spectroscopic methods, a more complete picture of the reaction pathways involving 1-biphenylenylboronic acid can be constructed, moving beyond speculation to direct observational evidence of key mechanistic steps.

Isotope Labeling and Kinetic Isotope Effect (KIE) Studies

Isotope labeling studies are indispensable for tracing the fate of atoms throughout a reaction and for determining the nature of bond-breaking and bond-forming events in the rate-determining step. The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, defined as the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (kL/kH).

Isotope Labeling: In the context of reactions involving 1-biphenylenylboronic acid, specific atoms can be replaced with their heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen) to track their movement. For instance, in a Suzuki-Miyaura coupling reaction, labeling the ipso-carbon of the biphenylenyl group with ¹³C would allow for the unambiguous determination of its final position in the product, confirming the nature of the carbon-carbon bond formation. Deuterium labeling experiments have been instrumental in confirming that reductive elimination in Suzuki-Miyaura reactions proceeds intramolecularly, as evidenced by the absence of crossover products when two different palladium complexes are involved. While specific isotope labeling studies focusing solely on 1-biphenylenylboronic acid are not detailed in the provided search results, the principles from broader studies on arylboronic acids are directly applicable.

Kinetic Isotope Effect (KIE): KIE studies provide crucial information about the transition state of the rate-determining step. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in this step. For example, a significant ¹³C KIE at the carbon atom attached to boron (C-Boron) during the transmetalation step of a Suzuki-Miyaura reaction would indicate that the C-B bond is being cleaved in the rate-determining step. Experimental and theoretical ¹³C KIEs have been used to gain detailed insights into the catalytic mechanism of the Suzuki-Miyaura reaction, helping to distinguish between different proposed transmetalation pathways. For instance, a measured KIE can be compared with theoretically predicted KIEs for different transition state models to identify the most likely reaction pathway.

The table below illustrates the types of information that can be obtained from KIE studies in the context of reactions involving boronic acids.

| Isotope Substitution | Type of KIE | Mechanistic Insight | Example Application for 1-Biphenylenylboronic Acid |

| ¹²C / ¹³C at ipso-carbon | Primary | Indicates cleavage of the C-B bond in the rate-determining step of transmetalation. | A significant ¹³C KIE would support a mechanism where the C-B bond breaking is a key part of the slowest step in a cross-coupling reaction. |

| ¹H / ²H on the biphenylenyl ring | Secondary | Can provide information about changes in hybridization or hyperconjugation at the transition state. | A small secondary KIE could suggest changes in the electronic environment of the aromatic ring during the catalytic cycle. |

By employing isotope labeling and KIE studies, researchers can gain a deeper, quantitative understanding of the reaction mechanisms of 1-biphenylenylboronic acid, moving from plausible hypotheses to experimentally validated mechanistic details.

Control Experiments to Validate Mechanistic Hypotheses

Control experiments are fundamental to the scientific method and are crucial for validating proposed reaction mechanisms. By systematically altering reaction conditions or omitting specific components, researchers can test the necessity and role of each reactant, catalyst, and additive.

In the study of reactions involving 1-biphenylenylboronic acid, several types of control experiments can be envisioned to test mechanistic hypotheses:

Omission of the Catalyst: Running the reaction in the absence of the palladium catalyst (in the case of a Suzuki-Miyaura coupling) would be expected to result in no product formation, confirming the catalytic nature of the process.

Omission of the Base: In reactions requiring a base, such as the Suzuki-Miyaura coupling, omitting the base should significantly hinder or completely stop the reaction. This would support the proposed role of the base in activating the boronic acid or facilitating the transmetalation step.

Use of Stoichiometric Reagents: Performing the reaction with stoichiometric amounts of the catalyst components can help to isolate and study individual steps of the catalytic cycle. For instance, reacting a pre-formed palladium-halide complex with 1-biphenylenylboronic acid in the presence of a base could provide insight into the transmetalation step.

Testing for the Role of Water: In many cross-coupling reactions, the presence of water can influence the reaction rate and outcome. A control experiment performed under strictly anhydrous conditions can help to elucidate the role of water, for example, in the hydrolysis of boronic esters or in the formation of active catalytic species.

Crossover Experiments: As mentioned in the context of isotope labeling, crossover experiments can be used to determine if a reaction step is intramolecular or intermolecular. For example, running a reaction with a mixture of two different boronic acids and observing whether "crossed" products are formed can provide evidence for the nature of the transmetalation process.

The following table provides examples of control experiments and the mechanistic questions they can address in the context of 1-biphenylenylboronic acid chemistry.

| Control Experiment | Mechanistic Question Addressed | Expected Outcome if Hypothesis is Correct |

| Reaction without palladium catalyst | Is the reaction truly palladium-catalyzed? | No or negligible product formation. |

| Reaction without base | Is the base essential for the reaction? | No or significantly reduced product yield. |

| Reaction with a different boronic acid | Is the biphenylenyl group crucial for reactivity? | Comparison of reaction rates and yields can highlight the role of the specific boronic acid structure. |

| Reaction under anhydrous conditions | Does water play a role in the reaction mechanism? | A different reaction outcome (e.g., rate, yield, or selectivity) compared to the reaction in the presence of water. |

Through the careful design and execution of such control experiments, the proposed mechanistic pathways for reactions involving 1-biphenylenylboronic acid can be rigorously tested and validated.

Understanding Lewis Acidity and Boron-Lewis Acid Catalysis in 1-Biphenylenylboronic Acid Systems

Nature of Boron as a Lewis Acid and its Interactions with Substrates

The boron atom in 1-biphenylenylboronic acid, as in all boronic acids, possesses a vacant p-orbital, which makes it a Lewis acid—an electron pair acceptor. This inherent Lewis acidity is fundamental to its reactivity and its ability to act as a catalyst in various organic transformations. The B(OH)₂ group can interact with Lewis bases, which are electron pair donors, such as molecules containing hydroxyl, amine, or carboxylate groups.

The interaction of 1-biphenylenylboronic acid with substrates typically involves the formation of a coordinate covalent bond between the boron atom and a lone pair of electrons on a heteroatom of the substrate. This interaction can lead to the formation of a tetrahedral boronate complex. The formation of these complexes is often reversible and is a key step in many reactions catalyzed by boronic acids. For instance, in aqueous solution, boronic acids exist in equilibrium with their corresponding tetrahedral boronate forms.

The strength of the Lewis acidity of a boronic acid can be influenced by the electronic properties of the organic substituent attached to the boron atom. In the case of 1-biphenylenylboronic acid, the biphenylenyl group, with its aromatic system, can modulate the electron density at the boron center. The nature of this interaction can be complex, involving not only inductive effects but also potential through-space interactions between the boronic acid moiety and the aromatic rings. Computational and experimental studies on related arylboronic acids have shown that such interactions can stabilize both the neutral boronic acid and the anionic boronate form.

The interaction of 1-biphenylenylboronic acid with diols is a classic example of its Lewis acidic behavior. It can react with compounds containing 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. This reversible covalent interaction is the basis for the use of boronic acids in sensors for saccharides and other diol-containing molecules.

The table below summarizes the key aspects of the Lewis acidity of boronic acids and their interactions with substrates, which are directly applicable to 1-biphenylenylboronic acid.

| Feature | Description | Relevance to 1-Biphenylenylboronic Acid |

| Lewis Acidic Center | The boron atom has a vacant p-orbital, allowing it to accept a pair of electrons. | This is the fundamental property that drives the reactivity and catalytic activity of 1-biphenylenylboronic acid. |

| Interaction with Lewis Bases | Forms coordinate covalent bonds with substrates containing heteroatoms with lone pairs (e.g., O, N). | This interaction leads to the formation of key intermediates, such as boronate complexes, in many reactions. |

| Formation of Boronate Complexes | Can form tetrahedral boronate complexes, particularly in the presence of hydroxyl-containing compounds. | This is a crucial step in reactions like the Suzuki-Miyaura coupling and in the use of boronic acids as sensors. |

| Influence of the Organic Substituent | The electronic properties of the biphenylenyl group can affect the Lewis acidity of the boron center. | The aromatic system of the biphenylenyl group can influence the stability and reactivity of the boronic acid and its complexes. |

| Reversible Covalent Bonding | The formation of boronate esters with diols is a reversible process. | This property is exploited in applications such as dynamic combinatorial chemistry and the development of responsive materials. |

Understanding the Lewis acidic nature of 1-biphenylenylboronic acid and its specific interactions with various substrates is essential for elucidating the mechanisms of the reactions in which it participates and for designing new catalytic applications.

Co-Catalytic Effects of Lewis Acids in Reactions Involving Boronic Acids

The function of a Lewis acid co-catalyst can be multifaceted. It can interact with the boronic acid itself, the substrate, or an intermediate in the catalytic cycle. For example, in a palladium-catalyzed cross-coupling reaction, a Lewis acid co-catalyst could potentially:

Activate the Boronic Acid: By coordinating to one of the hydroxyl groups of the boronic acid, a Lewis acid could increase the electrophilicity of the boron atom, thereby facilitating the transmetalation step.

Facilitate the Formation of the Active Palladium Catalyst: Certain Lewis acids might assist in the reduction of a Pd(II) precatalyst to the active Pd(0) species or prevent the formation of inactive palladium aggregates.

Interact with the Leaving Group: In a cross-coupling reaction with an organohalide, a Lewis acid could coordinate to the halide leaving group, making the carbon-halogen bond more susceptible to oxidative addition by the palladium catalyst.

Promote Reductive Elimination: The Lewis acid might interact with the palladium center or the ligands in the post-transmetalation intermediate, thereby promoting the final bond-forming reductive elimination step.

While specific studies detailing the co-catalytic effects of Lewis acids in reactions of 1-biphenylenylboronic acid are not explicitly provided in the search results, the general principles of Lewis acid co-catalysis in boronic acid chemistry are well-established. For instance, in some Suzuki-Miyaura reactions, the addition of Lewis acids has been shown to accelerate the reaction, particularly with challenging substrates.

The following table outlines potential roles of Lewis acid co-catalysts in reactions involving boronic acids, which can be extrapolated to systems with 1-biphenylenylboronic acid.

| Potential Role of Lewis Acid Co-catalyst | Mechanistic Rationale | Possible Consequence |

| Activation of Boronic Acid | Coordination to a hydroxyl group increases the electrophilicity of the boron atom. | Faster rate of transmetalation. |

| Activation of the Electrophile | Coordination to the leaving group of the electrophile (e.g., a halide). | Faster rate of oxidative addition. |

| Stabilization of Intermediates | Interaction with charged or electron-rich intermediates in the catalytic cycle. | Increased catalyst turnover and stability. |

| Modification of the Primary Catalyst | Interaction with the main catalyst (e.g., palladium) to alter its electronic or steric properties. | Enhanced reactivity or selectivity. |

The rational selection of a Lewis acid co-catalyst can be a powerful strategy to optimize reactions involving 1-biphenylenylboronic acid, leading to improved yields, shorter reaction times, and broader substrate scope. Further research in this area could uncover synergistic catalytic systems that exploit the unique properties of both 1-biphenylenylboronic acid and various Lewis acids.

Derivatives and Analogues of 1 Biphenylenylboronic Acid: Synthesis and Applications

Synthesis of Biphenylenylboronic Esters and Organotrifluoroborates as Versatile Reagents

Biphenylenylboronic esters and organotrifluoroborates serve as crucial, stabilized intermediates in organic synthesis, offering advantages in purification, stability, and handling compared to the corresponding free boronic acids. Their synthesis is primarily achieved through well-established methodologies, including palladium-catalyzed cross-coupling reactions and transformations from organometallic precursors.

One of the most prevalent methods for synthesizing arylboronic esters, such as biphenylenylboronic pinacol (B44631) ester, is the palladium-catalyzed cross-coupling of a halo-biphenylene with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂Pin₂) researchgate.net. This reaction provides a direct route from readily available aryl halides researchgate.net. Another common approach involves the reaction of organometallic intermediates. For instance, a Grignard reagent derived from a halogenated biphenylene (B1199973) can be reacted with an alkyl borate (B1201080), such as triisopropyl borate, followed by esterification with a diol like pinacol nih.govescholarship.org.

Potassium organotrifluoroborate salts are valued for their high stability to air and moisture nih.govorganic-chemistry.org. These crystalline solids are typically prepared by treating the corresponding boronic acid or other organoboron intermediates with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) nih.govorganic-chemistry.orgnih.gov. This conversion is often straightforward and results in a product that is easily isolated nih.gov. Additionally, functionalized organotrifluoroborates can be synthesized through nucleophilic substitution reactions on halomethyltrifluoroborates organic-chemistry.orgnih.gov.

| Reagent Type | General Synthetic Method | Key Reactants | Catalyst/Reagent |

| Boronic Esters | Palladium-Catalyzed Cross-Coupling | Halo-biphenylene, Bis(pinacolato)diboron | Palladium Catalyst (e.g., PdCl₂(dppf)) |

| Boronic Esters | Organometallic Route | Biphenylenyl Grignard Reagent, Trialkyl Borate, Pinacol | - |

| Organotrifluoroborates | Conversion from Boronic Acid | Biphenylenylboronic Acid | Potassium Hydrogen Fluoride (KHF₂) |

| Organotrifluoroborates | Nucleophilic Substitution | Potassium Halomethyltrifluoroborate | Various Nucleophiles |

While boronic esters provide stability for storage and during multi-step syntheses, the ability to efficiently deprotect them to regenerate the free boronic acid is essential for their use in subsequent reactions. Several methods have been developed for this purpose, ranging from simple hydrolysis to more complex transesterification protocols.

Common deprotection strategies include acidic hydrolysis, oxidative cleavage with reagents like sodium periodate, and transborylation using strong Lewis acids such as boron trichloride (B1173362) nih.gov. However, these methods can sometimes suffer from harsh conditions or functional group incompatibility nih.gov.

A particularly mild and efficient two-step procedure has been developed that involves the transesterification of the pinacol ester with diethanolamine (B148213) (DEA) nih.govsemanticscholar.org. This reaction forms a stable diethanolamine boronate adduct which often precipitates from the reaction mixture and can be easily isolated by filtration. Subsequent mild acidic hydrolysis of this adduct readily furnishes the desired boronic acid in high purity nih.gov. This method is noted for its tolerance of various functional groups and the ease of product isolation nih.govsemanticscholar.org.

| Deprotection Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Acidic Hydrolysis | Acid (e.g., HCl) | Aqueous or biphasic solvent system | Simple procedure | Can be slow; may not be suitable for acid-sensitive substrates nih.gov |

| Transesterification/Hydrolysis | Diethanolamine, then mild acid | Two steps: transesterification followed by hydrolysis | Mild conditions, high yield, tolerates various functional groups nih.govsemanticscholar.org | Two-step process |

| Transborylation | Boron Trichloride (BCl₃) | Anhydrous organic solvent | Effective for robust substrates | Harsh reagent, not compatible with many functional groups nih.gov |

| Oxidative Cleavage | Sodium Periodate (NaIO₄) | Aqueous solvent | Specific for certain diols | Oxidizing conditions limit substrate scope nih.gov |

Synthetic Approaches to Substituted Biphenylenylboronic Acids

The synthesis of substituted biphenylenylboronic acids is critical for tuning the electronic and steric properties of the molecule for various applications. Synthetic strategies can involve either the introduction of substituents onto a pre-formed biphenyl (B1667301) core before borylation or the functionalization of a biphenylenylboronic acid derivative.

Conventional routes often start with a correspondingly substituted bromobiphenylene, which can then be converted to the boronic acid via lithium-halogen exchange followed by reaction with a trialkyl borate google.com. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to construct the substituted biphenyl skeleton first, followed by a separate borylation step.

Direct functionalization of a phenylboronic acid ring can also be achieved. For example, methods exist for converting a cyanophenylboronic acid into carboxamidophenylboronic acids or carboxylic acid orthoester phenylboronic acids google.com. While these methods are described for phenylboronic acids, the principles can be extended to the biphenylene system. Another approach is the photochemical homologation of boronic acids with N-tosylhydrazones, which allows for the synthesis of substituted benzylboronates nih.govresearchgate.net.

Design and Application of Chiral 1-Biphenylenylboronic Acid Analogues in Asymmetric Catalysis

The biphenyl scaffold is a cornerstone in the design of chiral ligands and catalysts due to the potential for axial chirality, a stereochemical feature arising from restricted rotation around the C-C single bond connecting the two aryl rings mdpi.com. This principle has been successfully applied to create chiral analogues of 1-biphenylenylboronic acid for use in asymmetric catalysis.

Chiral biphenol-derived boronate esters have emerged as proficient catalysts for asymmetric transformations. These catalysts can be employed in multicomponent reactions, such as the Petasis reaction, which involves the condensation of boronic acids, amines, and aldehydes to construct α-amino acids nih.gov. By using a chiral biphenol catalyst, the reaction can be rendered asymmetric, affording enantioenriched α-amino acids nih.gov. The design of these catalysts leverages the well-defined chiral environment created by the axially chiral biphenol backbone to control the stereochemical outcome of the reaction.

The broader field of asymmetric boron-based catalysis includes other powerful catalysts like chiral oxazaborolidinium ions (COBIs), which act as strong Lewis acids to activate substrates in a variety of asymmetric reactions, including cycloadditions and nucleophilic additions sigmaaldrich.com. The design principles learned from these systems inform the development of new chiral biphenylenylboronic acid analogues for stereoselective synthesis.

| Chiral Catalyst Type | Basis of Chirality | Example Application | Product Class |

| Chiral Biphenol Boronate Esters | Axial chirality of the biphenol backbone | Asymmetric Petasis Reaction | Chiral α-Amino Acids nih.gov |

| Chiral Oxazaborolidinium Ions (COBIs) | Chiral centers in the oxazaborolidine ring | Asymmetric Diels-Alder Reaction | Chiral Cycloadducts sigmaaldrich.com |

| Chiral Boryl Radicals | Chiral N-heterocyclic carbene (NHC) ligand | Asymmetric Radical Cycloisomerization | Enantioenriched Cyclic Compounds researchgate.net |

Emerging Research Directions and Future Perspectives in 1 Biphenylenylboronic Acid Chemistry

Development of Novel Catalytic Systems for Unprecedented Transformations

The versatility of 1-biphenylenylboronic acid as a building block is intrinsically linked to the catalytic systems available for its transformation. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are well-established, current research is focused on developing novel catalysts to unlock unprecedented reactivity. The goal is to move beyond traditional C-C bond formation to achieve more complex and challenging transformations under milder conditions.

Key research directions include:

Catalyst Design: The development of sophisticated ligands for palladium and other transition metals (e.g., nickel, copper, gold) is a primary focus. These new ligands aim to enhance catalyst stability, activity, and selectivity, allowing for reactions with previously unreactive partners or at lower catalyst loadings.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis in conjunction with metal catalysts is opening new reaction pathways. This dual catalytic approach can facilitate transformations that are difficult to achieve through thermal methods alone, such as radical-mediated reactions involving 1-biphenylenylboronic acid.

C-H Activation: A significant area of exploration is the direct C-H functionalization of the biphenylenyl core or its coupling partners. grantome.com Catalytic systems that can selectively activate C-H bonds and couple them with the boronic acid moiety eliminate the need for pre-functionalized substrates, thus improving atom economy and simplifying synthetic routes. grantome.com

These advancements are paving the way for the use of 1-biphenylenylboronic acid in a wider array of chemical transformations, expanding its utility in organic synthesis.

Exploration of Sustainable and Green Chemical Methodologies

In line with the growing emphasis on environmentally benign chemistry, researchers are investigating sustainable methods for the synthesis and application of 1-biphenylenylboronic acid. The objective is to minimize waste, reduce the use of hazardous solvents and reagents, and improve energy efficiency.

Current areas of focus in green methodologies include:

Aqueous Phase Reactions: Developing catalytic systems that are effective in water or aqueous media is a major goal. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research is centered on designing water-soluble ligands and catalysts that facilitate reactions like Suzuki-Miyaura couplings of 1-biphenylenylboronic acid in aqueous environments.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions (neutral pH, ambient temperature). nih.gov While still a nascent area for boronic acids, research into enzymes that can mediate C-C bond formation or other transformations involving 1-biphenylenylboronic acid could provide highly sustainable synthetic routes. nih.gov A recent study demonstrated a sustainable enzymatic method for amide bond formation using Candida antarctica lipase (B570770) B (CALB) in a green solvent, a principle that could be extended to reactions involving boronic acid derivatives. nih.gov

Electrochemistry: Electrosynthesis provides a powerful green alternative to traditional chemical redox agents. By using electricity to drive reactions, the generation of stoichiometric waste products can be significantly reduced. The application of electrochemical methods to activate 1-biphenylenylboronic acid or its reaction partners is an emerging area with the potential for cleaner and more efficient syntheses.

Integration of 1-Biphenylenylboronic Acid into Flow Chemistry Platforms for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, is rapidly gaining traction as a superior alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. organic-chemistry.orgrsc.orgresearchgate.net Integrating the synthesis and reactions of 1-biphenylenylboronic acid into flow platforms offers numerous advantages for scalability, safety, and efficiency. organic-chemistry.org

The benefits and research focus in this area are summarized below:

| Feature | Advantage in Flow Chemistry | Research Focus |

| Scalability | Allows for seamless scaling from laboratory (milligram) to production (kilogram) quantities without re-optimization. wiley-vch.de | Developing robust flow protocols for the multi-gram synthesis of 1-biphenylenylboronic acid and its derivatives. organic-chemistry.org |

| Safety | Enables the safe handling of hazardous reagents and unstable intermediates by confining them to small reactor volumes. | Designing flow setups for reactions involving organolithium or other pyrophoric reagents often used in boronic acid synthesis. organic-chemistry.orgwiley-vch.de |

| Reaction Control | Provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. | Optimizing mixing and heat transfer in microreactors to accelerate reaction rates, sometimes reducing reaction times to seconds. organic-chemistry.org |

| Automation | Facilitates the automation of multi-step synthetic sequences, including reaction, workup, and purification, in a telescoped manner. rsc.orgucd.ie | Integrating in-line analysis and automated downstream processing to create fully autonomous synthesis platforms. rsc.orgucd.ie |

A notable example is the development of a continuous flow setup for the synthesis of various boronic acids using organolithium chemistry, achieving a throughput of approximately 60 g/h with a total reaction time of just one second. organic-chemistry.org Such platforms are crucial for the industrial-scale production of building blocks like 1-biphenylenylboronic acid. organic-chemistry.orgwiley-vch.de

Advanced Synthetic Applications in the Construction of Biologically Relevant Molecules and Materials

Boronic acids are essential building blocks in medicinal chemistry, primarily due to their role in the Suzuki-Miyaura coupling reaction for creating C-C bonds in bioactive molecules. researchgate.netnih.govresearchgate.netnih.gov 1-Biphenylenylboronic acid, with its extended aromatic system, is a particularly valuable synthon for constructing complex molecules with potential therapeutic applications and for developing novel materials.

Emerging applications include:

Medicinal Chemistry: The biphenyl (B1667301) scaffold is a common feature in many pharmaceuticals. Using 1-biphenylenylboronic acid allows for the efficient synthesis of analogues of existing drugs or novel compounds for screening. The introduction of the boronic acid group itself can also modify the pharmacokinetic and physicochemical properties of a molecule, sometimes enhancing its biological activity. researchgate.netnih.gov Boronic acid derivatives have shown promise as anticancer, antibacterial, and antiviral agents. researchgate.netnih.gov

Materials Science: The rigid, planar structure of the biphenylenyl group makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to form C-C bonds via the boronic acid functionality allows for the systematic construction of conjugated polymers and dendrimers with tailored electronic and photophysical properties.

Chemical Sensors: Boronic acids are known to bind reversibly with diols, such as those found in saccharides. This property is being exploited to develop chemosensors for glucose and other biologically important sugars. The biphenylenyl moiety can be functionalized to act as a fluorophore or chromophore, providing a detectable signal upon binding.

Harnessing the Biphenylenyl Moiety for Enhanced Reactivity and Selectivity in Boron Chemistry

The biphenylenyl group is not merely a passive scaffold; its electronic and steric characteristics can be harnessed to influence the reactivity and selectivity of the boronic acid group. Compared to a simple phenylboronic acid, the extended π-system of the biphenylenyl moiety can alter the electron density at the boron atom, thereby modulating its reactivity in catalytic cycles.

Future research in this area will likely focus on:

Electronic Tuning: Systematically studying how substituents on the biphenylenyl ring system affect the Lewis acidity of the boron center. This knowledge can be used to fine-tune the rate of transmetalation in Suzuki-Miyaura couplings, potentially enabling reactions that are sluggish with simpler arylboronic acids.

Steric Control: The increased steric bulk of the biphenylenyl group compared to a phenyl group can be exploited to control regioselectivity and stereoselectivity in certain reactions. This could be particularly useful in asymmetric catalysis where the orientation of the reactants is critical.

Novel Boron Species: Exploring the synthesis of more complex boron-containing compounds derived from 1-biphenylenylboronic acid. For example, the unique structure could be used to stabilize unusual boron species, such as borylenes or borinium ions, leading to new fundamental discoveries in boron chemistry. digitellinc.com

By strategically leveraging the properties of the biphenylenyl framework, chemists can develop more sophisticated and powerful applications for this versatile boronic acid.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Biphenylenylboronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The most common method involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a biphenyl halide precursor. Optimization includes varying catalyst loading (0.5–5 mol%), ligand selection (e.g., triphenylphosphine), and solvent systems (e.g., toluene/water mixtures) to improve yield . Reaction temperatures (80–110°C) and stoichiometric ratios (1:1.2 boronic acid to halide) should be systematically tested using Design of Experiments (DoE) frameworks.

Q. How can researchers confirm the purity and structural identity of 1-Biphenylenylboronic acid?

- Methodological Answer : Characterization involves:

- NMR spectroscopy : Compare and NMR shifts with literature data to identify diagnostic peaks (e.g., boronic acid protons at δ 7.5–8.5 ppm).

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Melting point analysis : Match observed melting points (e.g., 232–245°C) to published values .

- Elemental analysis : Validate %C, %H, and %B to confirm stoichiometry.

Q. What purification techniques are recommended for isolating 1-Biphenylenylboronic acid?

- Methodological Answer : Recrystallization from ethanol/water mixtures is effective for removing unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane eluent) can separate byproducts. Post-purification, validate purity via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .